

# H-Phe-Leu-NH<sub>2</sub>·HBr vs H-Val-Leu-NH<sub>2</sub>·HCl activity

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## Compound Focus: H-Phe-Leu-NH<sub>2</sub>·HBr

CAS No.: 108321-16-0

Cat. No.: S1489102

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## Molecular Structure and Supplier Comparison

The table below compares the basic chemical information and supplier details for the two compounds. Note that while structural data for H-Phe-Leu-NH<sub>2</sub>·HBr is confirmed, details for H-Val-Leu-NH<sub>2</sub>·HCl are based on a brief mention as a structural analog [1].

Property	H-Phe-Leu-NH <sub>2</sub> ·HBr	H-Val-Leu-NH <sub>2</sub> ·HCl
CAS Number	108321-16-0 [2] [1] [3]	Information missing
Molecular Formula	C <sub>15</sub> H <sub>24</sub> BrN <sub>3</sub> O <sub>2</sub> [2] [1] [3]	C <sub>14</sub> H <sub>26</sub> ClN <sub>3</sub> O <sub>2</sub> (mentioned as an analog) [1]
Molecular Weight	358.27 g/mol [2] [1] [3]	Information missing
IUPAC Name	2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide; hydrobromide [1]	Information missing
Structural Difference	Phenylalanine (aromatic side chain)	Valine (aliphatic, branched side chain)

Property	H-Phe-Leu-NH <sub>2</sub> ·HBr	H-Val-Leu-NH <sub>2</sub> ·HCl
Suppliers	Nextpeptide Inc, Hangzhou MolCore BioPharmatech, DONBOO AMINO ACID COMPANY, GL Biochem (Shanghai) Ltd, Shanghai Hanhong Scientific [3]	Information missing

## Documented Bioactivity of H-Phe-Leu-NH<sub>2</sub>·HBr

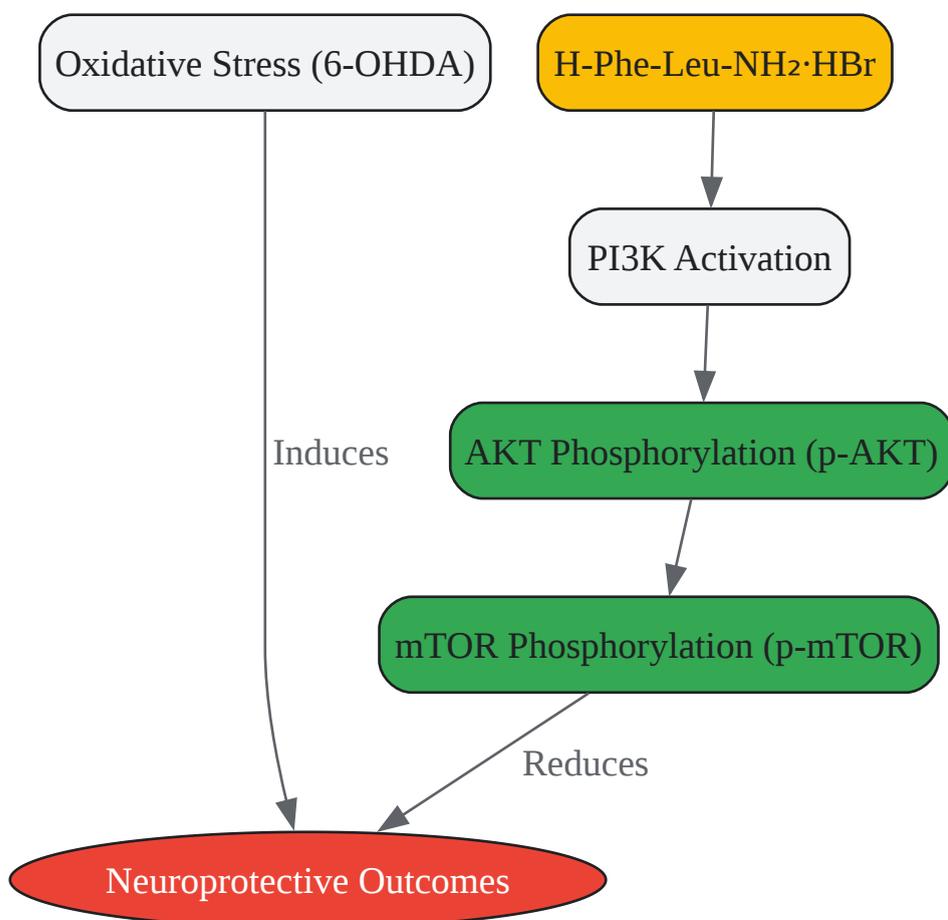
Research indicates that H-Phe-Leu-NH<sub>2</sub>·HBr exhibits **neuroprotective properties** by activating a key cellular survival pathway. The Phe-Leu motif is crucial as it mimics endogenous neurotrophic factors [1].

Experimental data comes from studies using **SH-SY5Y neuroblastoma cells** subjected to oxidative stress with 6-hydroxydopamine (6-OHDA), a model for neuronal damage. Treatment with Phe-Leu containing peptides showed significant protective effects [1]:

Parameter	6-OHDA Model (Control)	6-OHDA + H-Phe-Leu-NH <sub>2</sub> ·HBr Analog	Change
ROS Production	100 ± 8.2 RFU	60 ± 5.1 RFU	-40%
Mitochondrial Membrane Potential	100 ± 6.5%	135 ± 7.8%	+35%
Caspase-3 Activity	100 ± 4.3%	65 ± 3.9%	-35%

## Signaling Pathway Mechanism

The neuroprotective effect is primarily mediated through the activation of the **PI3K/AKT/mTOR pathway** [1]. The diagram below illustrates this mechanism.



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In this pathway, the dipeptide triggers PI3K activation. The leucine residue facilitates hydrophobic interactions with AKT, while the phenylalanine moiety helps stabilize binding to mTOR, leading to phosphorylation and activation of these key proteins and ultimately promoting cell survival [1].

## Experimental Protocol for Neuroprotective Studies

The key experiments citing the activity of H-Phe-Leu-NH<sub>2</sub>·HBr were conducted as follows [1]:

- **Cell Model:** Human SH-SY5Y neuroblastoma cells.
- **Injury Model:** Treatment with **6-hydroxydopamine (6-OHDA)** to induce oxidative stress and mimic neurotoxic conditions.
- **Treatment:** Co-incubation of the cells with 6-OHDA and analogs of the dipeptide containing the Phe-Leu sequence.
- **Key Metrics:**

- **Reactive Oxygen Species (ROS):** Measured using fluorescent probes.
- **Mitochondrial Membrane Potential:** Assessed using dyes like JC-1.
- **Apoptosis Marker: Caspase-3 activity** measured via enzymatic assays.
- **Pathway Activation:** Levels of phosphorylated AKT (p-AKT) and mTOR (p-mTOR) detected by western blotting.

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## References

1. Buy H-Phe-Leu-NH<sub>2</sub>.HBr | 108321-16-0 [smolecule.com]
2. - H - PHE - LEU · NH | CAS#:108321-16-0 | Chemsrvc 2 HBR [chemsrc.com]
3. - H - PHE - LEU CAS#: 108321-16-0 NH 2 HBR [chemicalbook.com]

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